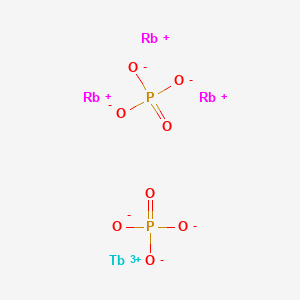
Trirubidium terbium bis(phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trirubidium terbium bis(phosphate): is a chemical compound with the molecular formula O8P2Rb3Tb and a molecular weight of 605.271462 g/mol . This compound is composed of rubidium, terbium, and phosphate ions. Terbium is a rare earth element, and its compounds are known for their unique luminescent properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trirubidium terbium bis(phosphate) typically involves the reaction of terbium salts with rubidium phosphate under controlled conditions. One common method is the precipitation reaction, where terbium chloride (TbCl3) is mixed with rubidium phosphate (Rb3PO4) in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete precipitation of the compound .
Industrial Production Methods: Industrial production of trirubidium terbium bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to obtain a high yield of the desired product. The compound is then purified through filtration and recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions: Trirubidium terbium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The terbium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can also undergo reduction reactions, where the terbium ion is reduced to a lower oxidation state.
Substitution: The phosphate groups in the compound can be substituted with other anions or ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in terbium oxide (TbO2), while reduction could yield terbium metal (Tb). Substitution reactions can produce a variety of terbium complexes with different ligands .
科学研究应用
Chemistry: Trirubidium terbium bis(phosphate) is used in the synthesis of luminescent materials and as a precursor for the preparation of other terbium-based compounds. Its unique luminescent properties make it valuable in the development of phosphors for lighting and display technologies .
Biology and Medicine: In biomedical research, terbium compounds are used as luminescent probes for imaging and diagnostic applications. Trirubidium terbium bis(phosphate) can be incorporated into nanoparticles for targeted imaging of biological tissues .
Industry: The compound is used in the production of advanced materials with specific optical properties. It is also employed in the manufacturing of sensors and detectors for various industrial applications .
作用机制
The mechanism of action of trirubidium terbium bis(phosphate) is primarily related to its luminescent properties. The terbium ion in the compound can absorb energy and re-emit it as visible light, making it useful in various optical applications. The molecular targets and pathways involved in its luminescent behavior include the excitation of terbium ions and the subsequent emission of light through electronic transitions .
相似化合物的比较
Trirubidium europium bis(phosphate): Similar in structure but contains europium instead of terbium.
Trirubidium gadolinium bis(phosphate): Contains gadolinium, another rare earth element, instead of terbium.
Uniqueness: Trirubidium terbium bis(phosphate) is unique due to the specific luminescent properties of terbium. Terbium ions exhibit strong green luminescence, which is distinct from the luminescence of europium (red) and gadolinium (blue). This makes trirubidium terbium bis(phosphate) particularly valuable in applications requiring green luminescence .
属性
CAS 编号 |
68998-32-3 |
|---|---|
分子式 |
O8P2Rb3Tb |
分子量 |
605.27 g/mol |
IUPAC 名称 |
rubidium(1+);terbium(3+);diphosphate |
InChI |
InChI=1S/2H3O4P.3Rb.Tb/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);;;;/q;;3*+1;+3/p-6 |
InChI 键 |
DULSJMJSLCZUAH-UHFFFAOYSA-H |
规范 SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Rb+].[Rb+].[Rb+].[Tb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


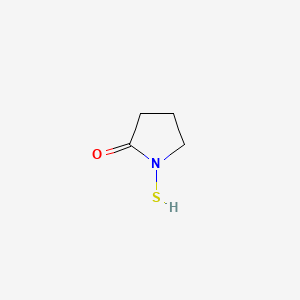
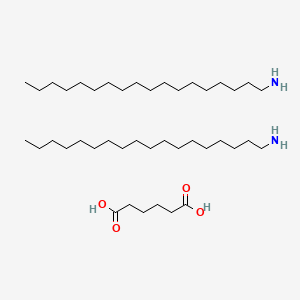
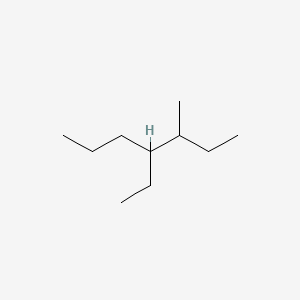

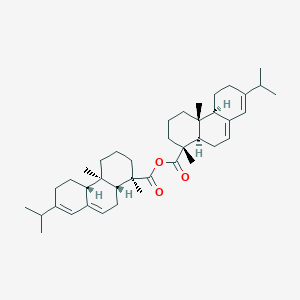
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
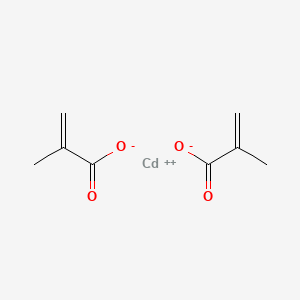
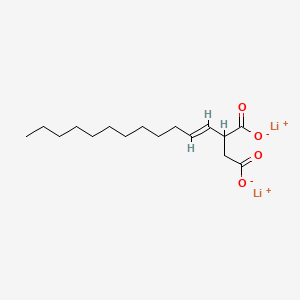
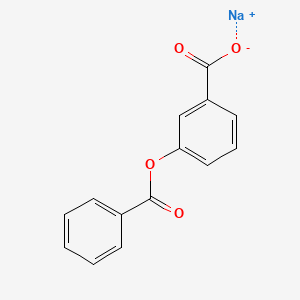

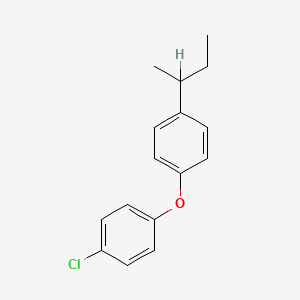
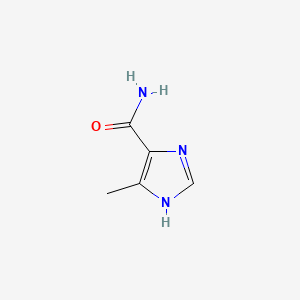

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
